2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE
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Overview
Description
2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a phenylethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the triazine derivative.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through alkylation reactions, using phenylethyl halides as alkylating agents.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazine ring.
Scientific Research Applications
2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes such as D-amino acid oxidase.
Biological Studies: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives: These compounds share the triazine core and have been studied for their enzyme inhibitory properties.
Diethylhexyl Butamido Triazone: Another triazine derivative known for its use as a UV absorber.
Uniqueness
2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE is unique due to the combination of its triazine ring, sulfanyl group, and phenylethyl moiety. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other triazine derivatives.
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-10-13(20)16-14(18-17-10)21-9-12(19)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKWURWKZMXRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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